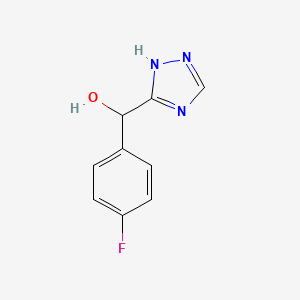

(4-fluorophényl)(4H-1,2,4-triazol-3-yl)méthanol

Vue d'ensemble

Description

(4-Fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C₉H₈FN₃O and a molecular weight of 193.18 g/mol . This compound features a fluorophenyl group and a triazole ring, making it an interesting subject for various chemical and biological studies.

Applications De Recherche Scientifique

Développement d'agents anticancéreux

Les dérivés du 1,2,4-triazole, y compris les composés similaires au (4-fluorophényl)(4H-1,2,4-triazol-3-yl)méthanol, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Ces composés ont montré des activités cytotoxiques prometteuses contre diverses lignées cellulaires cancéreuses humaines, telles que les cellules MCF-7 (cancer du sein), Hela (cancer du col de l'utérus) et A549 (cancer du poumon) . La capacité à former des liaisons hydrogène avec différentes cibles améliore la pharmacocinétique et les propriétés pharmacologiques, ce qui en fait des candidats adaptés au développement de médicaments.

Cytotoxicité sélective

La recherche indique que certains dérivés du 1,2,4-triazole présentent une cytotoxicité sélective, ce qui signifie qu'ils peuvent cibler les cellules cancéreuses tout en épargnant les cellules normales . Cette sélectivité est cruciale pour réduire les effets secondaires de la chimiothérapie et améliorer les résultats des patients.

Études d'amarrage moléculaire

Les études d'amarrage moléculaire sont essentielles pour comprendre l'interaction entre les médicaments et leurs cibles. Des composés comme le This compound peuvent être utilisés dans des modèles de calcul pour prédire comment ils se lient à des enzymes telles que l'aromatase, qui est une cible potentielle pour la thérapie du cancer du sein .

Profil d'activité biologique

L'activité biologique des dérivés du 1,2,4-triazole s'étend au-delà des propriétés anticancéreuses. Ils ont également été explorés pour leurs activités antibactériennes et antifongiques, offrant un large éventail d'applications potentielles dans le traitement de diverses infections.

Chimie de coordination

En chimie de coordination, les dérivés du 1,2,4-triazole servent de ligands pour former des polymères de coordination avec des métaux. Ces polymères possèdent des propriétés et des applications uniques en science des matériaux, en catalyse et en magnétisme .

Synthèse chimique et modification

Le cycle triazole dans le This compound offre une plateforme polyvalente pour les modifications chimiques. Cela permet la synthèse d'une large gamme de dérivés aux propriétés biologiques et chimiques variées pour des recherches et des développements supplémentaires .

Études pharmacocinétiques

Comprendre le profil pharmacocinétique d'un médicament est crucial pour son développement. La capacité des dérivés du triazole à former des liaisons hydrogène stables peut affecter de manière significative leurs profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME), qui sont des facteurs clés dans la conception de médicaments .

Évaluation de la sécurité et de la toxicologie

Les évaluations de la sécurité font partie intégrante du développement de médicaments. Les études sur les dérivés du 1,2,4-triazole, y compris les évaluations de la toxicité sur des lignées cellulaires normales, aident à identifier les composés ayant des indices thérapeutiques élevés et des effets secondaires faibles pour un développement ultérieur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 4H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like

Propriétés

IUPAC Name |

(4-fluorophenyl)-(1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)8(14)9-11-5-12-13-9/h1-5,8,14H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEUONMKIQTRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=NC=NN2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

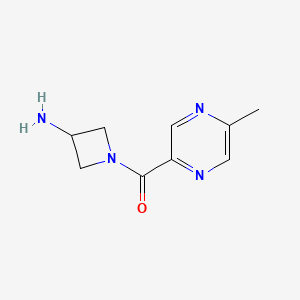

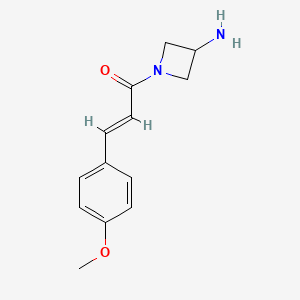

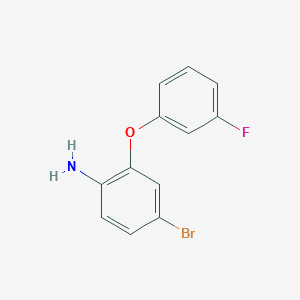

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)

![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)